molecular formula C18H13BrClN3O4 B2878610 (E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-39-9

(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2878610
CAS No.: 522656-39-9
M. Wt: 450.67
InChI Key: BPXPNQVZXSSVKF-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxyphenyl Intermediate: Starting with a brominated phenol, an ethylation reaction is performed using ethyl iodide in the presence of a base such as potassium carbonate.

    Nitration and Chlorination: The ethoxyphenyl intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride.

    Formation of the Enamide: The nitrated and chlorinated intermediate is then reacted with a cyanoacetic acid derivative under basic conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it may target specific proteins or pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-aminophenyl)-2-cyanoprop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O4/c1-2-27-17-6-3-13(19)8-11(17)7-12(10-21)18(24)22-16-5-4-14(23(25)26)9-15(16)20/h3-9H,2H2,1H3,(H,22,24)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPNQVZXSSVKF-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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